Bismuth Hexanoate Yields Random Copolyester Sequences Versus Blocky Sequences from Tin(II) Octoate
In equimolar bulk copolymerizations of glycolide and L-lactide at 100–160 °C, bismuth(III) n-hexanoate (BiHex₃) produced copolyesters with sequences closer to randomness than those obtained with tin(II) 2-ethylhexanoate (SnOct₂) [1]. This architectural control is directly relevant to hydrolytic degradation profiles and drug-release kinetics in biomedical polyesters.
| Evidence Dimension | Copolymer sequence distribution (randomness) |
|---|---|
| Target Compound Data | Copolymers with sequences closer to randomness (13C-NMR analysis) |
| Comparator Or Baseline | Tin(II) 2-ethylhexanoate (SnOct₂) – blocky sequences |
| Quantified Difference | Qualitatively more random; initiator efficiency comparable to SnOct₂ |
| Conditions | Bulk copolymerization of glycolide/L-lactide, 100–160 °C, equimolar monomer feed |
Why This Matters
Random versus blocky sequence dictates hydrolytic degradation rate, which is critical for selecting an initiator in biomedical polyester synthesis.
- [1] Kricheldorf, H. R.; Behnken, G. Copolymerizations of Glycolide and L-Lactide Initiated with Bismuth(III) n-Hexanoate or Bismuth Subsalicylate. J. Macromol. Sci. Part A 2007, 44 (7), 795–800. View Source
